molecular formula C17H16ClF3N4O B2971702 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide CAS No. 856181-88-9

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide

Cat. No.: B2971702
CAS No.: 856181-88-9
M. Wt: 384.79
InChI Key: KIIHAKPZNZGBPB-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H16ClF3N4O and its molecular weight is 384.79. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide plays a significant role in biochemical reactions. It exhibits submicromolar inhibition of bacterial Sfp-PPTase, an enzyme essential to bacterial cell viability and virulence . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

In terms of cellular effects, this compound has been found to possess antibacterial activity . It influences cell function by thwarting bacterial growth, particularly in strains such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely tied to its inhibitory effect on the Sfp-PPTase enzyme .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the Sfp-PPTase enzyme . By binding to the active site of the enzyme, it inhibits the enzyme’s function, leading to an attenuation of secondary metabolism in bacteria and a thwarting of bacterial growth .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to maintain its inhibitory effects on the Sfp-PPTase enzyme . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Metabolic Pathways

Given its inhibitory effect on the Sfp-PPTase enzyme, it is likely that it interacts with metabolic pathways involving this enzyme .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O/c18-14-10-12(17(19,20)21)11-22-15(14)24-6-8-25(9-7-24)16(26)23-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIHAKPZNZGBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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